Saponarioside B

Description

Properties

CAS No. |

214552-00-8 |

|---|---|

Molecular Formula |

C77H120O41 |

Molecular Weight |

1701.7 g/mol |

IUPAC Name |

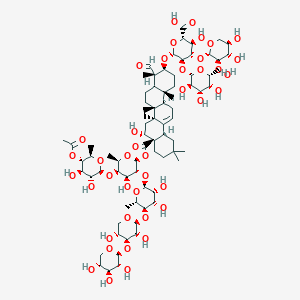

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-5-acetyloxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C77H120O41/c1-26-54(108-29(4)80)44(89)49(94)66(105-26)112-56-28(3)107-69(60(51(56)96)116-67-50(95)45(90)55(27(2)106-67)111-65-53(98)57(34(83)24-104-65)113-63-46(91)40(85)32(81)22-102-63)118-71(101)77-18-17-72(5,6)19-31(77)30-11-12-37-73(7)15-14-39(74(8,25-79)36(73)13-16-75(37,9)76(30,10)20-38(77)84)110-70-61(117-68-48(93)43(88)42(87)35(21-78)109-68)58(52(97)59(115-70)62(99)100)114-64-47(92)41(86)33(82)23-103-64/h11,25-28,31-61,63-70,78,81-98H,12-24H2,1-10H3,(H,99,100)/t26-,27+,28-,31+,32-,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48-,49-,50-,51+,52+,53-,54-,55+,56+,57+,58+,59+,60-,61-,63+,64+,65+,66+,67+,68+,69+,70-,73+,74+,75-,76-,77-/m1/s1 |

InChI Key |

DLMZYWJEFCXXFP-JFNHGSKRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(CC[C@@H]([C@@]([C@@H]7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)OC(=O)C)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC1C(C(C(C(O1)C)OC(=O)C)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Saponarioside B in soapwort involves a series of enzymatic reactions. Researchers have identified 14 enzymes that complete the biosynthetic pathway . These enzymes include a noncanonical cytosolic glycoside hydrolase family 1 transglycosidase required for the addition of d-quinovose .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. Current methods focus on extracting the compound from soapwort using solvent extraction techniques. Advances in biotechnology may enable the production of this compound through engineered microbial systems in the future .

Chemical Reactions Analysis

Types of Reactions

Saponarioside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often utilizes nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

Saponarioside B has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the properties and reactions of triterpenoid saponins.

Biology: Investigated for its role in plant defense mechanisms against pathogens and herbivores.

Industry: Utilized in the production of natural soaps and detergents due to its amphiphilic nature.

Mechanism of Action

Saponarioside B exerts its effects through various molecular targets and pathways. It enhances the cytotoxicity of saporin, a type I ribosome-inactivating protein, by facilitating endosomal escape. This allows saporin to enter the cytosol and exert its toxic effects on target cells . Additionally, this compound shares structural features with the vaccine adjuvant QS-21, indicating its potential as an immunostimulant .

Comparison with Similar Compounds

Table 1: Comparative Data of this compound and Related Compounds

Key Observations :

- Aglycone Diversity : this compound and F share an oleanane-type aglycone, whereas Saponariosides C, D, and Vaccaroside D derive from gypsogenin or gypsogenic acid .

- Glycosylation Patterns: this compound is distinguished by a unique β-D-galactopyranosyl-(1→2) linkage, absent in other saponariosides. Saponarioside C is notable for containing α-D-galactose, a rarity among triterpenoid saponins .

- Molecular Weight: this compound and F are heavier (~1,300 Da) due to extensive glycosylation, compared to Vaccaroside D (~940 Da) and Dianchinenoside B (~955 Da) .

Functional and Bioactivity Comparisons

- Apoptosis Induction : this compound and F exhibit strong apoptosis-inducing activity via mitochondrial pathways, while Saponarioside C and D show moderate cytotoxicity in cancer cell lines .

- Antimicrobial Activity: Vaccaroside D and Dianchinenoside B demonstrate significant antimicrobial effects, a property less emphasized in this compound .

- Biosynthetic Uniqueness : this compound’s biosynthetic pathway has been fully mapped, distinguishing it from other saponariosides whose pathways remain partially characterized .

Limitations and Contradictions

- Structural data for this compound is inferred from related compounds, as explicit spectroscopic details (e.g., NMR, HR-MS) are absent in the provided evidence.

- Some studies conflict on the distribution of saponariosides; for example, Vaccaroside D was initially isolated from Vaccaria segetalis but later reported in S. officinalis .

Q & A

Q. How can reproducibility be enhanced in this compound research?

- Methodological Answer: Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials with metadata annotations. Use Open Science Framework (OSF) to share protocols and analysis scripts. Cross-validate findings with independent labs using blinded sample testing .

Tables for Comparative Analysis

Table 1: Key Variables in this compound Bioactivity Studies

| Variable | Impact on Bioactivity | Standardization Recommendation |

|---|---|---|

| Cell Line Origin | Species-specific receptors | Use authenticated cell lines (ATCC) |

| Serum Concentration | Protein binding | Maintain ≤10% FBS in media |

| Solvent Carrier | DMSO cytotoxicity | Limit to ≤0.1% v/v |

Table 2: Methodological Pitfalls in Structural Studies

| Pitfall | Consequence | Mitigation Strategy |

|---|---|---|

| Insufficient NMR resolution | Misassignment of protons | Use ≥600 MHz instruments with cryoprobes |

| HRMS calibration drift | Incorrect molecular formula | Daily calibration with reference standards |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.